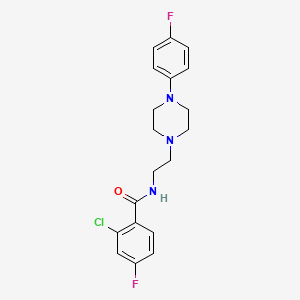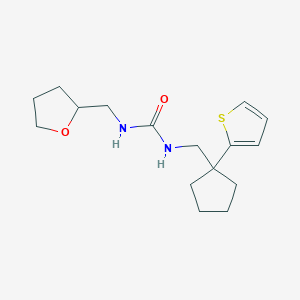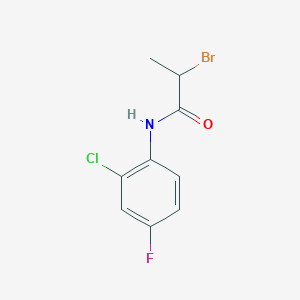
1-(3-Chloro-2,4-difluorophényl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H5ClF2O . It is a significant intermediate in fine chemical engineering, used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” involves several steps . The process begins with the rapid addition of anhydrous aluminum chloride to a dry four-neck flask, followed by the immediate addition of ortho-difluorobenzene. The reaction mixture is then stirred uniformly, and acetic anhydride is slowly added from a constant pressure dropping funnel. The addition speed is adjusted to keep the reaction temperature below 60°C .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” can be analyzed using various methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” are complex and can involve various mechanisms. For instance, the compound can undergo ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2’,6’-diphenylacetophenone .Physical And Chemical Properties Analysis
“1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” is a white to light yellow solid with a melting point of 31-32 °C and a predicted boiling point of 256.3±25.0 °C. It has a predicted density of 1.353±0.06 g/cm3 and is soluble in methanol .Applications De Recherche Scientifique
Synthèse du ticagrelor
(S)-CFPL: sert d'intermédiaire chiral essentiel dans la synthèse du ticagrelor, un antagoniste réversible du récepteur P2Y12 utilisé pour prévenir les événements athérothrombotiques chez les patients atteints de syndromes coronariens aigus . La principale approche consiste en une réduction asymétrique du précurseur cétonique 2-chloro-1-(3,4-difluorophényl)éthanone (CFPO) pour produire (S)-CFPL. La biocatalyse utilisant les cétoréductases (KRED) offre une alternative écologique aux méthodes chimiques, offrant une haute énantiosélectivité et une productivité élevée .
Intermédiaire de l'aprépitant
Initialement identifiée pour sa réduction anti-Prelog de la 3,5-bis(trifluorométhyl)acétophénone (BFPO), la cétoréductase ChKRED20 catalyse également la conversion du (S)-CFPL à partir de la 2-chloro-1-(3,4-difluorophényl)éthanone. Cet intermédiaire est crucial pour la synthèse de l'aprépitant, un médicament antiémétique utilisé en chimiothérapie .
Intermédiaire du Lipitor
ChKRED20: a des applications supplémentaires dans la production de l'intermédiaire Lipitor, (S)-4-chloro-3-hydroxybutanoate d'éthyle, à partir du 4-chloro-3-oxobutanoate d'éthyle. Ceci démontre la polyvalence du (S)-CFPL dans la synthèse pharmaceutique .
Développement de médicaments anticoagulants
(S)-CFPL: joue un rôle crucial dans le développement de médicaments anticoagulants comme le ticagrelor. Sa stéréochimie et sa réactivité en font un élément de construction précieux pour la découverte et l'optimisation de médicaments .
Intermédiaires chimiques fins
Au-delà des produits pharmaceutiques, le (S)-CFPL trouve des applications en tant qu'intermédiaire chimique fin dans la synthèse organique et la recherche en laboratoire . Sa structure et sa réactivité uniques le rendent utile pour la création de composés divers.
Safety and Hazards
The safety data sheet for “1-(3-Chloro-2,4-difluorophenyl)ethan-1-one” indicates that it is a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is known to be an important intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to be involved in the synthesis of various pharmaceutical compounds, suggesting that it may interact with its targets through chemical reactions to form these compounds .
Biochemical Pathways
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds, indicating that it may play a role in the biochemical pathways associated with these compounds .
Pharmacokinetics
As an intermediate in drug synthesis, its bioavailability would largely depend on the final pharmaceutical compound it is used to produce .
Result of Action
As an intermediate in the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds .
Action Environment
As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZGJHYBNZBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2444698.png)
![1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2444699.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)
![3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2444702.png)

![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)
![Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2444706.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2444709.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2444713.png)

